molecular formula C15H16Cl2N2O3 B2614296 2-(2,4-dichlorophenoxy)-N'-(3-oxo-1-cyclohexenyl)propanohydrazide CAS No. 1024134-18-6

2-(2,4-dichlorophenoxy)-N'-(3-oxo-1-cyclohexenyl)propanohydrazide

Cat. No. B2614296
CAS RN: 1024134-18-6
M. Wt: 343.2
InChI Key: IOUXTYUPUVWSRR-UHFFFAOYSA-N
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Description

“2-(2,4-dichlorophenoxy)-N’-(3-oxo-1-cyclohexenyl)propanohydrazide” is a chemical compound with the molecular formula C15H16Cl2N2O3 . It contains several functional groups, including a dichlorophenoxy group, a cyclohexenone group, and a propanohydrazide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a dichlorophenoxy group attached to a propanohydrazide moiety, with the nitrogen of the hydrazide group also connected to a 3-oxo-1-cyclohexene ring . The dichlorophenoxy group is likely to be electron-withdrawing due to the presence of the electronegative chlorine atoms, while the cyclohexenone ring could potentially participate in conjugation with the hydrazide group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the dichlorophenoxy and cyclohexenone groups could potentially make the compound relatively non-polar, affecting its solubility in different solvents. The compound’s melting and boiling points would be influenced by factors such as its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Antimicrobial and Antitumor Properties

  • A study conducted by Mohamed et al. (2008) explored the synthesis of various derivatives, including hydrazides similar to 2-(2,4-dichlorophenoxy)-N'-(3-oxo-1-cyclohexenyl)propanohydrazide, which exhibited antimicrobial activities comparable to the reference drug Ampicillin® (Mohamed, Youssef, Amr, & Kotb, 2008).
  • Abdel-Wahab, Farghaly, and Badria (2011) synthesized compounds incorporating a 2,4-dichlorophenoxy nucleus and evaluated their antitumor activity, with one compound showing significant effects against a murine tumor cell line (Abdel-Wahab, Farghaly, & Badria, 2011).

Synthesis and Structural Analysis

  • Zhao et al. (2009) detailed the synthesis and crystal structure of a compound with a similar structure, which could provide insights into the structural characteristics of 2-(2,4-dichlorophenoxy)-N'-(3-oxo-1-cyclohexenyl)propanohydrazide (Zhao, Jin-Hao, Zhou, Yong, Xu, Xu-hui, Cheng, Jing-li, & Zhu, Guo-Nian, 2009).

Antioxidant and Cytotoxic Activities

  • Fekri and Zaky (2014) investigated 2-(2,4-Dichlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide complexes for their antimicrobial, antioxidant, and cytotoxic activities, indicating a potential application area for similar compounds (Fekri & Zaky, 2014).

Nonlinear Optical Properties

  • Purandara et al. (2019) studied a compound structurally related to 2-(2,4-dichlorophenoxy)-N'-(3-oxo-1-cyclohexenyl)propanohydrazide for its nonlinear optical properties, suggesting possible applications in optical devices (Purandara et al., 2019).

Environmental Considerations

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N'-(3-oxocyclohexen-1-yl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O3/c1-9(22-14-6-5-10(16)7-13(14)17)15(21)19-18-11-3-2-4-12(20)8-11/h5-9,18H,2-4H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUXTYUPUVWSRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC1=CC(=O)CCC1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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